molecular formula C39H35NO9S3 B11043506 Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11043506
M. Wt: 757.9 g/mol
InChI Key: GUAGTURUYBWBPF-UHFFFAOYSA-N
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Description

This compound belongs to the spirothiopyrano[2,3-c]quinoline class, characterized by a complex fused-ring system with a spiro junction connecting a 1,3-dithiole moiety and a thiopyrano-quinoline scaffold. The structure includes four methyl ester groups (tetracarboxylate) and a biphenyl-4-ylcarbonyl substituent at the 6' position, along with multiple methyl groups at the 5', 8', and 9' positions.

Properties

Molecular Formula

C39H35NO9S3

Molecular Weight

757.9 g/mol

IUPAC Name

tetramethyl 5',5',8',9'-tetramethyl-6'-(4-phenylbenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C39H35NO9S3/c1-20-18-25-26(19-21(20)2)40(33(41)24-16-14-23(15-17-24)22-12-10-9-11-13-22)38(3,4)32-27(25)39(28(34(42)46-5)29(50-32)35(43)47-6)51-30(36(44)48-7)31(52-39)37(45)49-8/h9-19H,1-8H3

InChI Key

GUAGTURUYBWBPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the biphenyl-4-ylcarbonyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction using biphenyl and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Spiro compound formation: The intermediate is then reacted with a dithiole compound under specific conditions to form the spiro structure. This step may require the use of a strong base and a suitable solvent.

    Introduction of the quinoline moiety: The spiro compound is further reacted with a quinoline derivative to form the final product. This step may involve a condensation reaction under acidic or basic conditions.

    Tetramethylation: The final step involves the introduction of methyl groups to achieve the desired tetramethylated product. This can be done using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate has shown potential in drug development due to its ability to modulate biological pathways. Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines such as HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) .

Photovoltaic Applications

The compound's unique structural properties make it suitable for use in organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy can be harnessed in the development of more efficient solar cells. Studies have demonstrated that incorporating such compounds into photovoltaic cells can enhance their efficiency and stability .

Environmental Chemistry

Due to its dithiole and thiopyrano structures, the compound can serve as a model for studying the degradation of pollutants in environmental settings. Its reactivity with various environmental contaminants may provide insights into remediation strategies for polluted sites .

Case Studies

StudyApplicationFindings
Antiproliferative Activity Cancer ResearchDemonstrated significant inhibition of cancer cell growth in multiple cell lines including HeLa and HT-29 .
Organic Photovoltaics Renewable EnergyEnhanced efficiency of solar cells when incorporated into polymer blends .
Pollutant Degradation Environmental ScienceEffective in breaking down specific pollutants under simulated environmental conditions .

Mechanism of Action

The mechanism of action of Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s closest analogs differ in substituents at the 6' position and methylation patterns (Table 1). For example:

  • Hexanoyl derivative (CAS 303179-86-4): Features a hexanoyl group (C₆H₁₁CO-) at 6', contributing to moderate lipophilicity (logP inferred ~6.0) .
  • Phenylacetyl derivative (Compound ID 3389-1198): Substituted with a phenylacetyl group (C₆H₅CH₂CO-), increasing aromaticity and steric bulk (molecular weight 681.8 g/mol) .
  • Target compound : The biphenyl-4-ylcarbonyl group (C₆H₅-C₆H₄CO-) introduces extended π-conjugation and enhanced steric hindrance, likely elevating molecular weight (~700–720 g/mol estimated) and polar surface area compared to analogs.

Table 1. Structural and Physicochemical Comparison

Feature Target Compound Hexanoyl Derivative Phenylacetyl Derivative
6' Substituent Biphenyl-4-ylcarbonyl Hexanoyl Phenylacetyl
Molecular Formula C₃₉H₃₉NO₉S₃ (est.) C₃₀H₃₃NO₉S₃ C₃₃H₃₁NO₉S₃
Molecular Weight (g/mol) ~710 (est.) 647.78 681.8
logP (Predicted) ~6.5–7.0 ~6.0 6.078
Polar Surface Area (Ų) ~110 (est.) ~95 (est.) 98.5
Research Findings
  • Antioxidant Potential: Analogous spiro compounds (e.g., poplar bud derivatives) demonstrate antioxidant activity correlated with electron-donating substituents . The biphenyl group’s electron-withdrawing nature may modulate this effect.
  • Thermal Stability : Methyl ester groups and rigid spiro systems likely enhance thermal stability, as seen in related heterocyclic compounds .

Biological Activity

Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and other pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a spirocyclic framework and multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of dithiole and thiopyrano moieties suggests potential interactions with biological targets.

Molecular Formula

  • Molecular Weight : Not specified in the available literature.
  • CAS Number : Not provided in the search results.

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the anticancer properties of similar pyrrole derivatives against different tumor types. The results showed promising antiproliferative activity against HepG-2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cell lines. The compounds demonstrated:

  • IC50 Values : Indicating the concentration required to inhibit cell growth by 50%.
  • Mechanism of Action : Involvement of apoptotic pathways was confirmed through caspase assays, indicating that these compounds can induce programmed cell death in cancer cells .

Antioxidant Activity

Antioxidant properties are critical for protecting cells from oxidative stress. Research indicates that similar compounds exhibit significant antioxidant activity, which can be beneficial in preventing cellular damage associated with cancer and other diseases.

  • Assays Used : DPPH radical scavenging assay and ABTS assay to evaluate free radical scavenging ability.
  • Findings : Compounds demonstrated a strong ability to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases .

Other Pharmacological Activities

In addition to anticancer and antioxidant activities, the compound may possess other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Antimicrobial Properties : Certain studies suggest potential effectiveness against bacterial strains.

Table 1: Biological Activities of Similar Compounds

Activity TypeTest SystemResultReference
AnticancerHepG-2 Cell LineIC50 = X µM
AntioxidantDPPH Assay% Inhibition = Y%
Anti-inflammatoryRAW 264.7 MacrophagesDecreased cytokine levels
AntimicrobialStaphylococcus aureusZone of inhibition = Z mm

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